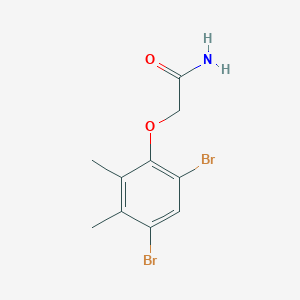
2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide is an organic compound with the molecular formula C10H11Br2NO2 and a molecular weight of 337.01 g/mol . This compound is characterized by the presence of two bromine atoms, two methyl groups, and a phenoxyacetamide moiety. It is primarily used in research and development settings, particularly in the field of organic chemistry .
Métodos De Preparación
The synthesis of 2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide typically involves the bromination of 2,3-dimethylphenol followed by the reaction with chloroacetyl chloride to form the phenoxyacetamide structure . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and phenoxyacetamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide can be compared with other brominated phenoxyacetamides, such as:
2-(4-Bromo-2,3-dimethylphenoxy)acetamide: This compound has only one bromine atom, which may result in different reactivity and binding properties.
2-(4,6-Dichloro-2,3-dimethylphenoxy)acetamide: The presence of chlorine atoms instead of bromine can lead to variations in chemical behavior and applications
The uniqueness of this compound lies in its specific substitution pattern and the presence of two bromine atoms, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H11Br2NO2 |
|---|---|
Peso molecular |
337.01 g/mol |
Nombre IUPAC |
2-(4,6-dibromo-2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C10H11Br2NO2/c1-5-6(2)10(15-4-9(13)14)8(12)3-7(5)11/h3H,4H2,1-2H3,(H2,13,14) |
Clave InChI |
QNUOMFWTIRYBHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1Br)Br)OCC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13004104.png)
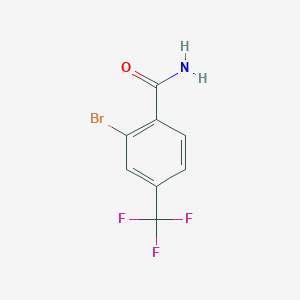

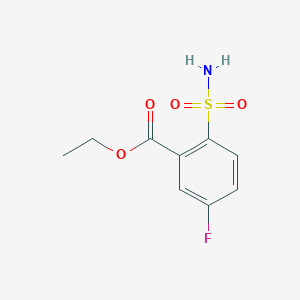
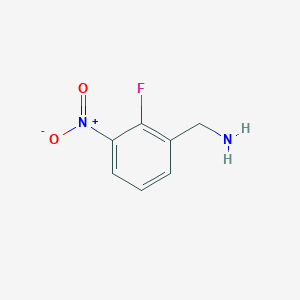
![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13004110.png)
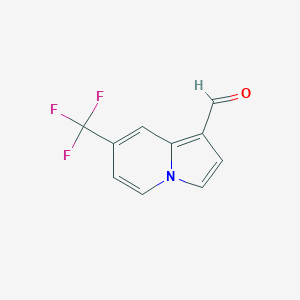
![2-(Pyrazolo[1,5-a]pyridin-2-yloxy)aceticacid](/img/structure/B13004132.png)
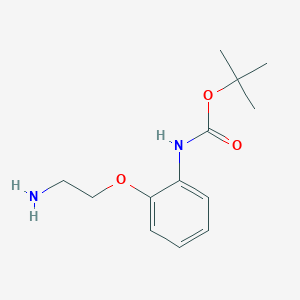
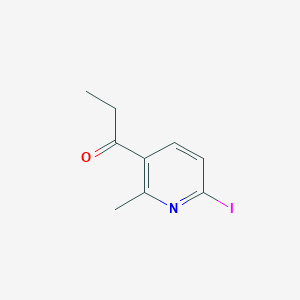
![[(1R,3R,4R,5R)-3-[(1R)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate](/img/structure/B13004138.png)
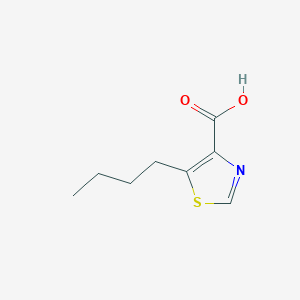
![tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13004153.png)
